molecular formula C23H41N5O3 B1209292 N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide CAS No. 123949-33-7

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

Cat. No.: B1209292
CAS No.: 123949-33-7
M. Wt: 435.6 g/mol
InChI Key: VRQNABCCOFCGJL-UHFFFAOYSA-N
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Description

PHILANTHOTOXIN 433 TRIHYDROCHLORIDE: PhTX-433 , is a polyamine-containing toxin. It was originally isolated from the venom of the wasp Philanthus triangulum

Preparation Methods

Reaction Conditions:: The exact reaction conditions for synthesizing PhTX-433 remain undisclosed. Researchers may explore various strategies to assemble the complex structure of this compound.

Industrial Production:: PhTX-433 is not produced industrially on a large scale. Its isolation from natural sources (such as wasp venom) remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Reactivity:: PhTX-433 is known to interact with several ion channels. Notably, it non-selectively blocks excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . These interactions likely involve complex binding mechanisms.

Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving PhTX-433 are not well-documented. given its polyamine structure, it may participate in various reactions typical of amine-containing compounds (e.g., oxidation, reduction, substitution).

Major Products:: The major products resulting from PhTX-433 reactions would depend on the specific reaction pathways. Further research is needed to elucidate these details.

Scientific Research Applications

    Neuroscience: Its interaction with nAChRs and iGluRs makes it relevant for studying neuronal signaling.

    Pharmacology: Investigating its effects on ion channels could lead to novel drug development.

    Toxicology: Understanding its toxicity and mode of action is crucial for assessing its impact on biological systems.

Mechanism of Action

PhTX-433 likely exerts its effects by interfering with ion channels, disrupting normal cellular signaling. Further studies are needed to unravel the precise molecular targets and pathways involved.

Comparison with Similar Compounds

While PhTX-433 is unique due to its polyamine structure and specific ion channel interactions, other related compounds include:

Properties

CAS No.

123949-33-7

Molecular Formula

C23H41N5O3

Molecular Weight

435.6 g/mol

IUPAC Name

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)

InChI Key

VRQNABCCOFCGJL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN

Synonyms

delta-philanthotoxin
delta-PTX
philanthotoxin 433
PHTX-433
PTX 433
PTX-4.3.3
PTX-433

Origin of Product

United States

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